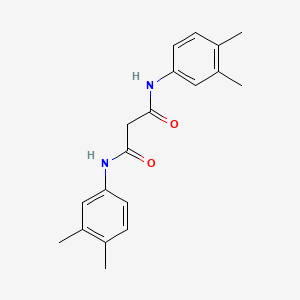
N,N'-bis(3,4-dimethylphenyl)propanediamide
Overview
Description
N,N’-bis(3,4-dimethylphenyl)propanediamide is a chemical compound with the CAS Number: 6315-44-2 . It is used in various applications, including pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving N,N’-bis(3,4-dimethylphenyl)propanediamide are not available in the search results .Mechanism of Action
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)propanediamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In bacteria, this compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In bacteria, this compound has been shown to inhibit bacterial growth and induce cell membrane damage. In plants, this compound has been shown to induce changes in gene expression and alter plant growth and development.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N'-bis(3,4-dimethylphenyl)propanediamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity and the need for proper handling and disposal procedures.
Future Directions
There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)propanediamide. In the field of medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent. In the field of agriculture, further studies are needed to determine the optimal conditions for the use of this compound as a plant growth regulator and pesticide. In the field of industry, further studies are needed to determine the potential use of this compound as a polymer stabilizer and its impact on the environment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has potential applications in various fields such as medicine, agriculture, and industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on various fields of scientific research.
Scientific Research Applications
N,N'-bis(3,4-dimethylphenyl)propanediamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In the field of agriculture, this compound has been shown to have potential as a plant growth regulator and as a pesticide. In the field of industry, this compound has been studied for its potential use as a polymer stabilizer.
Safety and Hazards
properties
IUPAC Name |
N,N'-bis(3,4-dimethylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(9-14(12)3)20-18(22)11-19(23)21-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKMDVFAXRQSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979132 | |
| Record name | N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6315-44-2 | |
| Record name | 3',4'-Malonoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)


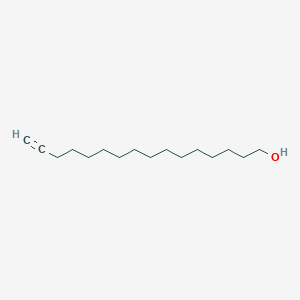
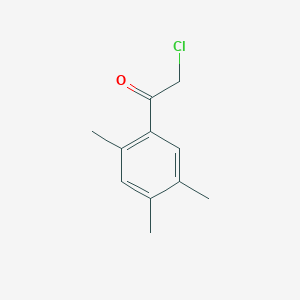


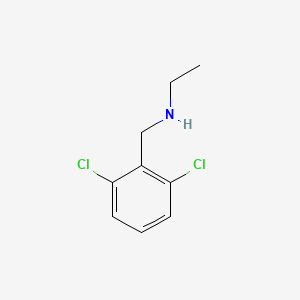
![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)


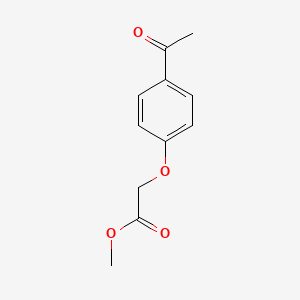
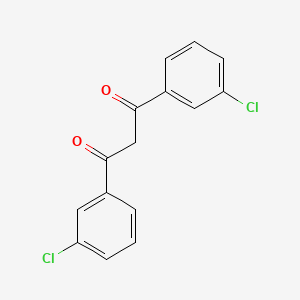
![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)